molecular formula C27H25N3O2S2 B11311742 N-(4-methoxybenzyl)-2-[(3-methylbenzyl)sulfanyl]-5-(phenylsulfanyl)pyrimidine-4-carboxamide

N-(4-methoxybenzyl)-2-[(3-methylbenzyl)sulfanyl]-5-(phenylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11311742
M. Wt: 487.6 g/mol
InChI Key: YLTMVLULTAUVEF-UHFFFAOYSA-N
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Description

N-[(4-METHOXYPHENYL)METHYL]-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes methoxyphenyl, methylphenyl, and phenylsulfanyl groups attached to a pyrimidine carboxamide core

Preparation Methods

The synthesis of N-[(4-METHOXYPHENYL)METHYL]-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE involves multiple steps, including the formation of intermediate compoundsCommon reagents used in these reactions include sodium borohydride for reduction and different catalysts for facilitating the reactions .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[(4-METHOXYPHENYL)METHYL]-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.

Mechanism of Action

The mechanism by which N-[(4-METHOXYPHENYL)METHYL]-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxyphenyl and phenylsulfanyl groups play a crucial role in binding to these targets, influencing various biological pathways .

Properties

Molecular Formula

C27H25N3O2S2

Molecular Weight

487.6 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-[(3-methylphenyl)methylsulfanyl]-5-phenylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C27H25N3O2S2/c1-19-7-6-8-21(15-19)18-33-27-29-17-24(34-23-9-4-3-5-10-23)25(30-27)26(31)28-16-20-11-13-22(32-2)14-12-20/h3-15,17H,16,18H2,1-2H3,(H,28,31)

InChI Key

YLTMVLULTAUVEF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC=C(C(=N2)C(=O)NCC3=CC=C(C=C3)OC)SC4=CC=CC=C4

Origin of Product

United States

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